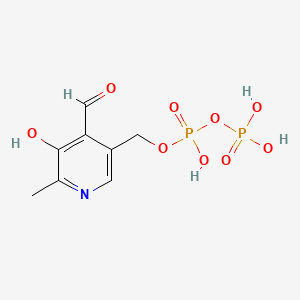
Pyridoxal diphosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyridoxal diphosphate, also known as this compound, is a useful research compound. Its molecular formula is C8H11NO9P2 and its molecular weight is 327.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biochemical Functions
Pyridoxal diphosphate is essential for over 160 enzymatic activities, playing a pivotal role in:
- Amino Acid Metabolism : PLP is involved in transamination, deamination, and decarboxylation reactions. It facilitates the conversion of amino acids into neurotransmitters, such as serotonin and dopamine, impacting mood regulation and neurological functions .
- Synthesis of Neurotransmitters : PLP-dependent enzymes are crucial for synthesizing neurotransmitters and other biologically significant molecules .
- Metabolism of Biogenic Amines : It participates in the metabolism of biogenic amines, which are vital for various physiological functions .
Clinical Applications
This compound has been extensively studied for its therapeutic potential:
- Neurological Disorders : PLP supplementation has shown promise in treating conditions like seizures and infantile spasms. Clinical studies report dosing ranges from 7 to 100 mg/kg/day for oral administration .
- Colorectal Cancer : Recent research indicates that higher serum levels of PLP are associated with improved overall survival rates in colorectal cancer patients. A study involving 1,286 patients revealed that elevated PLP levels correlated with better prognosis .
| Study | Findings |
|---|---|
| Colorectal Cancer Prognosis | Higher PLP levels linked to improved survival (HR 0.62) |
| Neurological Disorders | Effective in managing seizures; dosing varies by route |
Industrial Biotechnology
The versatility of this compound extends to industrial applications:
- Biocatalysis : PLP-dependent enzymes are utilized in whole-cell biocatalysis for synthesizing pharmaceuticals and fine chemicals. Their ability to catalyze complex reactions efficiently makes them valuable in industrial settings .
- Enzyme Engineering : Advances in enzyme engineering have leveraged PLP to enhance the production of various metabolites, including cadaverine, showcasing its potential in metabolic engineering .
Case Study 1: Colorectal Cancer Research
A large-scale hospital-based case-control study conducted in Guangdong Province included 1233 colorectal cancer cases and 1245 controls. The study found that serum levels of this compound were inversely associated with cancer risk, suggesting its protective role against colorectal cancer .
Case Study 2: Pyridoxal Phosphate Synthases
Research on Actinobacillus pleuropneumoniae demonstrated the importance of PLP synthases (PdxS/PdxT) in bacterial viability and pathogenicity. Disruption of these genes led to auxotrophy for PLP, highlighting its critical role in bacterial survival under stress conditions .
Propiedades
Número CAS |
68385-44-4 |
|---|---|
Fórmula molecular |
C8H11NO9P2 |
Peso molecular |
327.12 g/mol |
Nombre IUPAC |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C8H11NO9P2/c1-5-8(11)7(3-10)6(2-9-5)4-17-20(15,16)18-19(12,13)14/h2-3,11H,4H2,1H3,(H,15,16)(H2,12,13,14) |
Clave InChI |
BLPOUZDLIYAHLN-UHFFFAOYSA-N |
SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O |
SMILES canónico |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)OP(=O)(O)O |
Sinónimos |
pyridoxal diphosphate pyridoxal pyrophosphate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















